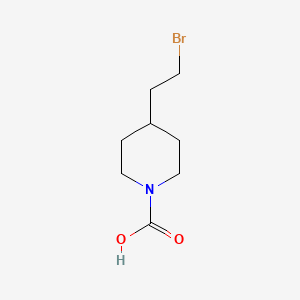
4-(2-Bromoethyl)piperidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)piperidine-1-carboxylic acid is a chemical compound with the molecular formula C8H14BrNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromoethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)piperidine-1-carboxylic acid typically involves the bromination of piperidine derivatives. One common method is the reaction of piperidine with bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethyl)piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromo group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted piperidine derivatives
- Carboxylic acids
- Ethyl-substituted piperidines
Scientific Research Applications
4-(2-Bromoethyl)piperidine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)piperidine-1-carboxylic acid involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
- 4-(2-Chloroethyl)piperidine-1-carboxylic acid
- 4-(2-Iodoethyl)piperidine-1-carboxylic acid
- 4-(2-Fluoroethyl)piperidine-1-carboxylic acid
Comparison: 4-(2-Bromoethyl)piperidine-1-carboxylic acid is unique due to its specific reactivity and the stability of the bromo group. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
142930-32-3 |
|---|---|
Molecular Formula |
C8H14BrNO2 |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
4-(2-bromoethyl)piperidine-1-carboxylic acid |
InChI |
InChI=1S/C8H14BrNO2/c9-4-1-7-2-5-10(6-3-7)8(11)12/h7H,1-6H2,(H,11,12) |
InChI Key |
SVFUGWKDBOYQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
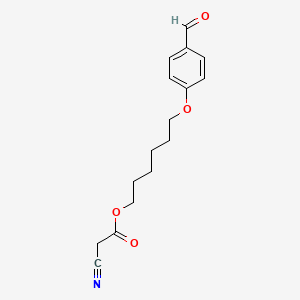
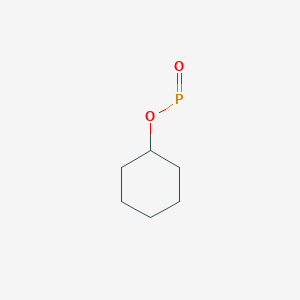
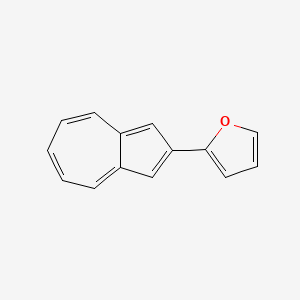
![4-{(2R)-2-[(2,3-Dihydro-1H-inden-2-yl)amino]propyl}phenol](/img/structure/B12540079.png)
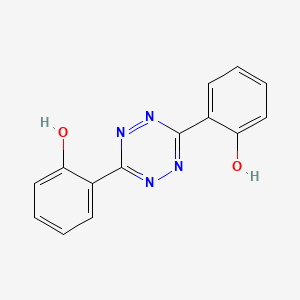


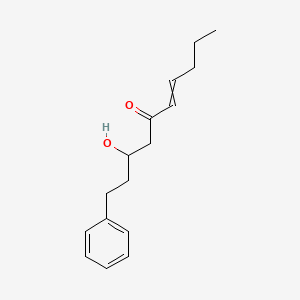

![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
